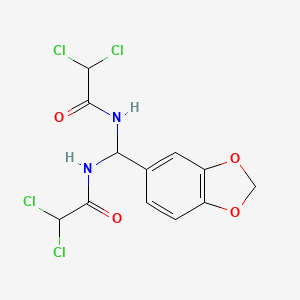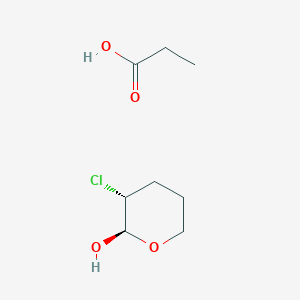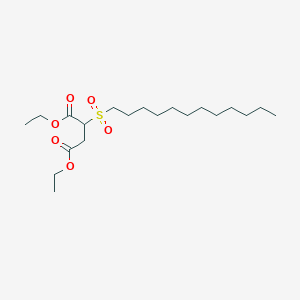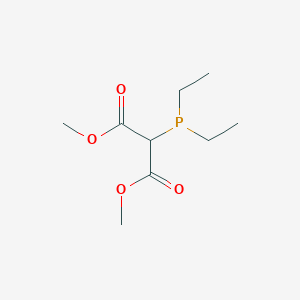![molecular formula C40H82O2S3Sn B14608121 Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate CAS No. 59586-12-8](/img/structure/B14608121.png)
Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate is an organotin compound characterized by the presence of a tin atom bonded to three dodecylsulfanyl groups and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate typically involves the reaction of tris(dodecylsulfanyl)tin chloride with methyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tin-sulfur bonds can participate in substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: New organotin compounds with different substituents.
Aplicaciones Científicas De Investigación
Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate has several scientific research applications:
Biology: Potential use in the study of organotin compounds’ biological activity and their effects on living organisms.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of materials with specific properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate involves its ability to interact with various molecular targets through its tin and sulfanyl groups. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[tris(phenylsulfanyl)stannyl]propanoate
- Methyl 3-[tris(butylsulfanyl)stannyl]propanoate
- Methyl 3-[tris(octylsulfanyl)stannyl]propanoate
Uniqueness
Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate is unique due to the presence of long dodecyl chains, which impart specific properties such as increased hydrophobicity and potential for self-assembly into organized structures. This makes it particularly useful in applications requiring materials with specific surface properties and stability.
Propiedades
Número CAS |
59586-12-8 |
|---|---|
Fórmula molecular |
C40H82O2S3Sn |
Peso molecular |
810.0 g/mol |
Nombre IUPAC |
methyl 3-tris(dodecylsulfanyl)stannylpropanoate |
InChI |
InChI=1S/3C12H26S.C4H7O2.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4(5)6-2;/h3*13H,2-12H2,1H3;1,3H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
YLXGHYDMRSLTCR-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCS[Sn](CCC(=O)OC)(SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
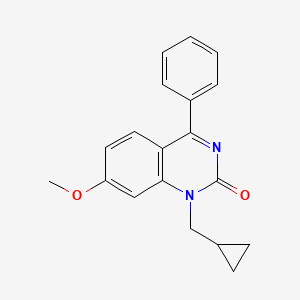
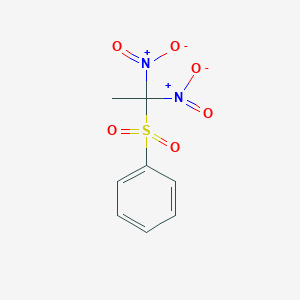
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
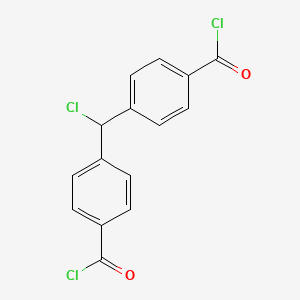
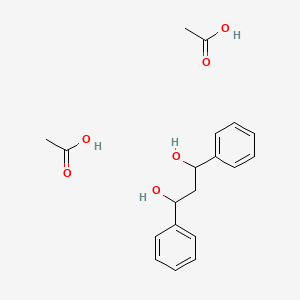
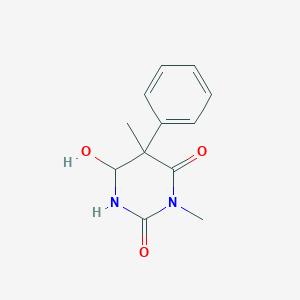
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
